Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with isopropylamine and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its isopropylamino and oxoethyl groups make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)13-11(15)8-14-7-5-4-6-10(14)12(16)17-3/h9-10H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
NWJKTHYUXCDREV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1CCCCC1C(=O)OC |
Origin of Product |
United States |
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